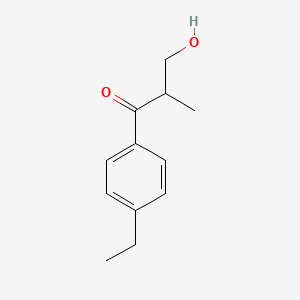
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and a hydroxy group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylacetophenone with an appropriate acylating agent, followed by reduction and hydrolysis steps. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1-(4-Ethylphenyl)-3-oxo-2-methylpropan-1-one.
Reduction: Formation of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)-3-hydroxy-2-methylpropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-2-methylpropan-1-one: Lacks the hydroxy group, affecting its reactivity and applications.
1-(4-Ethylphenyl)-3-hydroxy-2-propanone: Different substitution pattern on the carbon chain.
Uniqueness
1-(4-Ethylphenyl)-3-hydroxy-2-methylpropan-1-one is unique due to the presence of both an ethyl group and a hydroxy group on the phenyl ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
119558-67-7 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)12(14)9(2)8-13/h4-7,9,13H,3,8H2,1-2H3 |
InChIキー |
NJBSBHCZNYDUHD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


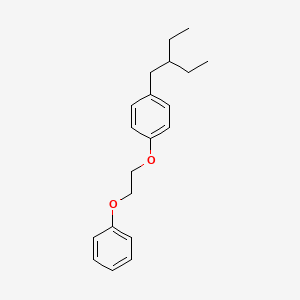
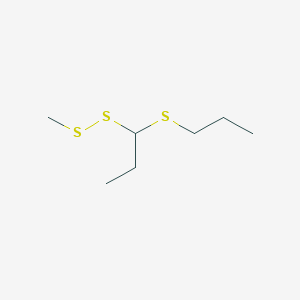
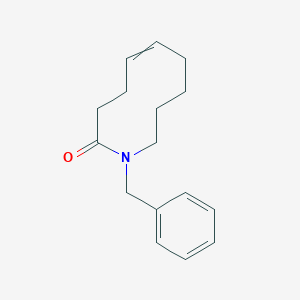
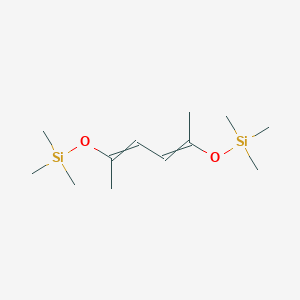
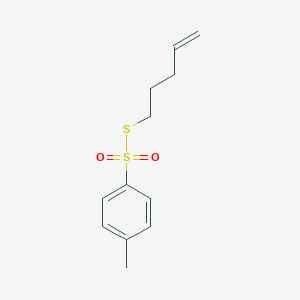
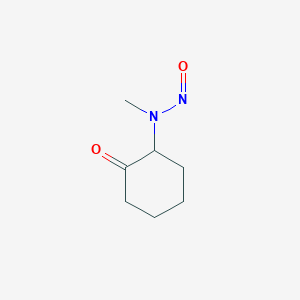
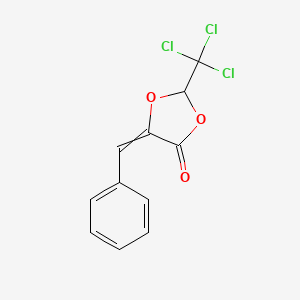
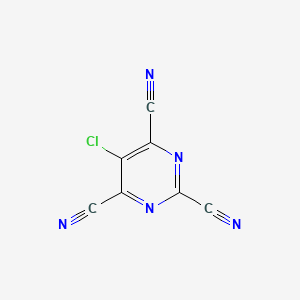
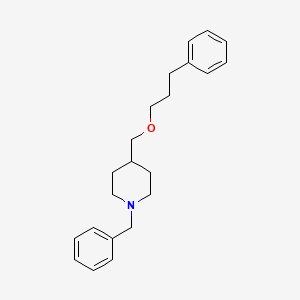
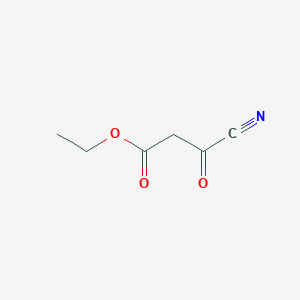
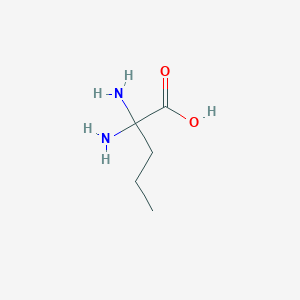
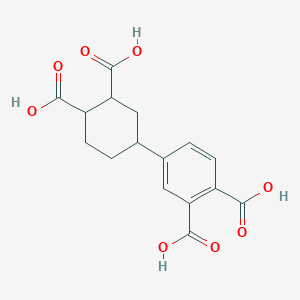
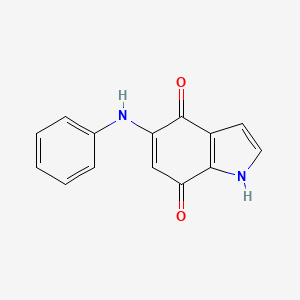
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
